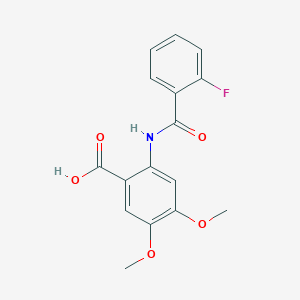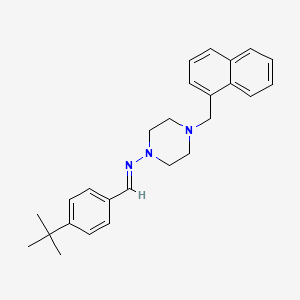![molecular formula C17H15N3O3S B5558949 4-[(4-methoxyphenoxy)methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5558949.png)
4-[(4-methoxyphenoxy)methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-methoxyphenoxy)methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of 1,3,4-thiadiazole derivatives
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and conductivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methoxyphenoxy)methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-methoxyphenol with formaldehyde to form 4-(4-methoxyphenoxy)methylphenol. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-[(4-methoxyphenoxy)methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-[(4-hydroxyphenoxy)methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide.
作用機序
The mechanism of action of 4-[(4-methoxyphenoxy)methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thereby halting the enzymatic reaction .
類似化合物との比較
Similar Compounds
- **4-[(4-methoxyphenoxy)methyl]phenyl]-1,3,4-thiadiazole
- **4-[(4-methoxyphenoxy)methyl]phenyl]-1,3,4-oxadiazole
- **4-[(4-methoxyphenoxy)methyl]phenyl]-1,3,4-triazole
Uniqueness
4-[(4-methoxyphenoxy)methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both the methoxyphenoxy and thiadiazole moieties. This combination imparts distinct biological activities and chemical reactivity compared to other similar compounds. For example, the presence of the thiadiazole ring enhances its antimicrobial properties, while the methoxyphenoxy group contributes to its overall stability and solubility .
特性
IUPAC Name |
4-[(4-methoxyphenoxy)methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-14-6-8-15(9-7-14)23-10-12-2-4-13(5-3-12)16(21)19-17-20-18-11-24-17/h2-9,11H,10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMLOAPONLHTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-5-[2-(2-naphthyloxy)propanoyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5558867.png)
![2-Ethyl-1-(4-hydroxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5558872.png)
![(3aS,6aS)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5558884.png)
![(3aR*,6S*)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558891.png)



![1-(4-Methoxyphenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea](/img/structure/B5558913.png)
![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5558920.png)

![N-9H-fluoren-9-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558930.png)

![1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5558960.png)
![5-(4-tert-butylphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B5558963.png)
